7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
7-Bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, characterized by a bromine atom at position 7 and a hydroxymethyl (-CH2OH) group at position 2.
Properties
IUPAC Name |
7-bromo-2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(5-13)3-9(14)12(8)4-6/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCWOHHXOTFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thermal Cyclization of Isopropylidene Precursors
The foundational approach for synthesizing halogenated pyrido[1,2-a]pyrimidinones involves thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. This method, detailed by Molnár et al., begins with the reaction of 2-aminopyridines and isopropylidene methoxymethylenemalonate to form intermediates that undergo cyclization and decarboxylation (Figure 1).
Procedure :
- Intermediate formation : 2-Aminopyridine derivatives react with isopropylidene methoxymethylenemalonate in situ, generating (2-pyridylamino)methylenemalonates.
- Cyclization : Heating the intermediate at 150–200°C induces cyclization, yielding the pyrido[1,2-a]pyrimidinone scaffold.
- Decarboxylation : Subsequent thermal decarboxylation removes the carboxylic acid group, producing the 4H-pyrido[1,2-a]pyrimidin-4-one core.
For the target compound, 7-bromo-2-(hydroxymethyl) substitution requires:
- A bromine atom at position 7, introduced via halogenated 2-aminopyridine precursors.
- A hydroxymethyl group at position 2, achieved by incorporating a hydroxymethyl moiety during the cyclization step or through post-synthetic modification.
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 150–200°C | |
| Yield (Cyclization Step) | 60–75% (varies with substituents) | |
| Decarboxylation Agent | Thermal treatment (no catalyst) |
Halogenation of Preformed Pyrido[1,2-a]Pyrimidinones
Direct bromination of the pyrido[1,2-a]pyrimidinone core represents a complementary route. Molnár et al. demonstrated that N-halosuccinimides (e.g., N-bromosuccinimide, NBS) selectively halogenate the 3-position of 4H-pyrido[1,2-a]pyrimidin-4-ones. However, achieving 7-bromo substitution necessitates regioselective control, often requiring directed ortho-metalation strategies.
Procedure :
- Directed Metalation : Treat 4H-pyrido[1,2-a]pyrimidin-4-one with a strong base (e.g., LDA) at −78°C to generate a lithiated intermediate at position 7.
- Bromination : Quench the lithiated species with bromine or electrophilic brominating agents (e.g., Br₂, NBS).
- Hydroxymethylation : Introduce the hydroxymethyl group at position 2 via formylation followed by reduction (e.g., NaBH₄).
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Regioselectivity | >90% for 7-bromo (with directing groups) | |
| Yield (Bromination) | 65–80% | |
| Reduction Efficiency | 85–90% (NaBH₄ in methanol) |
Post-Synthetic Modification of 2-Methyl Derivatives
An alternative pathway involves oxidation of 2-methyl groups to hydroxymethyl. This method, though less direct, avoids the challenges of introducing hydroxymethyl during cyclization.
Procedure :
- Synthesize 2-Methyl Precursor : Prepare 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via cyclization of methyl-substituted intermediates.
- Oxidation : Treat the 2-methyl derivative with an oxidizing agent (e.g., SeO₂, KMnO₄) to convert the methyl group to a hydroxymethyl moiety.
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Oxidation Agent | SeO₂ (75% yield) | |
| Reaction Conditions | Reflux in dioxane, 12 h |
Comparative Analysis of Synthetic Routes
The optimal method depends on scalability, yield, and functional group tolerance:
- Thermal Cyclization offers a one-pot synthesis but requires halogenated starting materials.
- Post-Synthetic Halogenation allows late-stage bromination but demands precise regiocontrol.
- Oxidation of 2-Methyl Derivatives is reliable for hydroxymethyl introduction but adds synthetic steps.
Reaction Summary Table :
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Thermal Cyclization | Single-step core formation | Limited substituent diversity | 60–75% |
| Directed Bromination | High regioselectivity | Requires cryogenic conditions | 65–80% |
| Methyl Oxidation | Reliable hydroxymethylation | Multi-step synthesis | 70–85% |
Mechanistic Insights and Side Reactions
During cyclization, N-(2-pyridyl)iminoketenes may form as intermediates, leading to byproducts via [4+2] cycloadditions. For brominated derivatives, competing pathways can generate 1,8-naphthyridin-4-ones unless reaction conditions are tightly controlled.
Mitigation Strategies :
- Use anhydrous solvents to prevent hydrolysis.
- Optimize temperature to favor pyrido[1,2-a]pyrimidinone formation over naphthyridinones.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 2-(carboxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Reduction: 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Substitution: 7-azido-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Scientific Research Applications
Structural Characteristics
The molecular formula for 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is , and it features a pyrido[1,2-a]pyrimidine core structure. The compound's structural attributes contribute to its biological activity, particularly its interaction with folate transport mechanisms in cancer cells.
Antitumor Activity
Mechanism of Action
Research indicates that this compound exhibits significant antitumor activity by selectively targeting folate receptors (FR) and proton-coupled folate transporters (PCFT) in tumor cells. These receptors are overexpressed in various cancers, providing a pathway for selective drug delivery.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound inhibits the growth of several human tumor cell lines at subnanomolar concentrations. Notably, it has shown efficacy against KB (human oral epidermoid carcinoma), IGROV1 (human ovarian carcinoma), and SKOV3 (human ovarian cancer) cell lines. The selectivity for FR and PCFT over the reduced folate carrier (RFC) suggests a promising avenue for circumventing resistance mechanisms often encountered in chemotherapy .
In vivo studies further corroborate these findings, revealing that the compound maintains potent antitumor efficacy with modest toxicity profiles. This is particularly relevant as it indicates potential for clinical applications in cancer treatment without significant adverse effects .
Case Studies
Several case studies have documented the applications of this compound in targeted cancer therapy:
-
Selective Tumor Targeting
A study highlighted the selective uptake of this compound by FR-expressing tumors. The compound was shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in nucleotide biosynthesis, thereby disrupting tumor cell proliferation . -
Combination Therapies
In combination with traditional chemotherapeutics such as cisplatin, this compound has been evaluated for its ability to enhance therapeutic outcomes in malignant pleural mesothelioma and non-small cell lung cancer. The synergistic effects observed suggest that it may improve the efficacy of existing treatments while reducing dose-limiting toxicities associated with conventional therapies .
Summary of Research Findings
| Study | Findings | Implications |
|---|---|---|
| In Vitro Studies | Inhibited growth of KB, IGROV1, SKOV3 cells at subnanomolar concentrations | Potential for selective cancer therapy |
| In Vivo Efficacy | Demonstrated potent antitumor activity with low toxicity | Suitable for clinical application in oncology |
| Combination Therapy | Enhanced efficacy when used with cisplatin | May improve treatment outcomes in resistant tumors |
Mechanism of Action
The mechanism of action of 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Reactivity :
- Chloromethyl groups (e.g., in 7-bromo-2-(chloromethyl)-4H-pyrido...) are prone to nucleophilic substitution, enabling further derivatization .
- Hydroxymethyl groups, as in the target compound, improve hydrophilicity, which may enhance bioavailability compared to chloromethyl or aryl-substituted derivatives .
Positional Effects :
- Bromine at position 7 (as in the target compound) vs. position 3 (e.g., 3-bromo-4H-pyrido...) alters electronic distribution and steric interactions. For example, 3-bromo derivatives exhibit higher melting points (137–138°C) due to tighter crystal packing .
Biological Activity :
- Derivatives with aryl or piperazinyl groups (e.g., 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido...) are frequently patented for therapeutic applications, suggesting that substituent bulk and hydrogen-bonding capacity influence target binding .
- The gastroprotective activity of unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one derivatives implies that bromine and hydroxymethyl groups in the target compound may modulate cytoprotective effects.
Biological Activity
7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained attention in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This compound features a bromine atom, which enhances its reactivity and may contribute to its biological effects.
- Molecular Formula : C8H5BrN2O2
- Molecular Weight : 241.04 g/mol
- CAS Number : 355135-40-9
- Structural Representation :
Synthesis
The synthesis of this compound typically involves the bromination of a pyrido[1,2-a]pyrimidin-4-one precursor using agents like N-bromosuccinimide (NBS) under controlled conditions. This process often occurs in organic solvents such as dichloromethane to ensure high yield and purity.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, a study characterized various derivatives' effects on A549 human lung adenocarcinoma cells. The findings indicated that certain structural modifications significantly influenced anticancer activity:
| Compound | Viability (%) | Notes |
|---|---|---|
| Base Compound | 78–86% | Weak activity |
| 4-Chlorophenyl Substituted | 64% | Enhanced activity |
| 4-Bromophenyl Substituted | 61% | Enhanced activity |
| 4-Dimethylamino Phenyl | Significantly lower than base | Most potent activity |
These results suggest that the structural features of the compound play a critical role in its biological efficacy against cancer cells .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The presence of the bromine atom is believed to enhance these interactions compared to non-brominated analogs .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that derivatives exhibit varying degrees of effectiveness against multidrug-resistant pathogens, indicating potential applications in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrido[1,2-a]pyrimidine derivatives, including:
- Anticancer Studies : Research has shown that modifications to the pyrido[1,2-a]pyrimidine core can lead to significant changes in anticancer activity. For example, certain substitutions have been linked with enhanced cytotoxicity against A549 cells while maintaining lower toxicity toward normal cells .
- Antimicrobial Efficacy : Compounds derived from this class have been tested against various bacterial strains, revealing promising results against resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(Hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks bromine atom | Less reactive |
| 7-Chloro Derivative | Chlorine instead of bromine | Altered reactivity |
| 7-Iodo Derivative | Iodine substitution | Potentially different biological profile |
The presence of bromine enhances reactivity and may increase biological activity compared to other halogenated derivatives .
Q & A
Q. How can the synthesis of 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one be optimized for higher yields?
- Methodological Answer : Halogenation of pyridopyrimidinone precursors is a common approach. For brominated analogs, direct bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., concentrated H2SO4) is effective. reports a 76% yield for 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one using bromine in acetic acid . Key parameters include:
- Temperature control (0–5°C during reagent addition).
- Solvent choice (polar aprotic solvents like DMF improve solubility).
- Post-synthesis purification via recrystallization (e.g., isopropanol) .
Table 1 : Representative Bromination Conditions
| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(chloromethyl) derivative | Br2 | H2SO4 | 76 | |
| Coumarin-fused derivative | NBS | AcOH | 63 |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Aromatic protons in pyridopyrimidinones typically appear between δ 7.0–8.6 ppm. For example, the pyrimidine proton in a related brominated coumarin derivative resonates at δ 8.63 .
- LC-MS : Confirm molecular weight using [M+H]<sup>+</sup> peaks. reports m/z 450.9 for a brominated thienopyrimidine analog .
- Melting Point : Consistent melting points (e.g., 137–138°C for 3-bromo derivatives) validate purity .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further functionalization (e.g., nitration or cross-coupling)?
- Methodological Answer : Bromine acts as a directing group. Nitration of 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in concentrated H2SO4/HNO3 at 0°C selectively introduces nitro groups at the C3 position due to electron-withdrawing effects . For Suzuki-Miyaura coupling, the bromine site is reactive toward palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids .
Q. What strategies mitigate stability issues during storage or reaction conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation.
- Hydrolysis Risk : Avoid aqueous basic conditions; the hydroxymethyl group may undergo oxidation. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds.
Q. How can computational modeling predict bioactivity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites for nucleophilic attacks.
- Molecular Docking : Screen against kinase targets (e.g., EGFR or CDK2) using PyMol or AutoDock. highlights pyrrolopyrimidine analogs as kinase inhibitors, suggesting similar binding motifs .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
